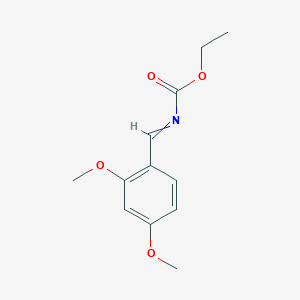

Ethyl 2,4-dimethoxybenzylidenecarbamate

Description

Ethyl 2,4-dimethoxybenzylidenecarbamate is an organic compound characterized by the presence of an ethyl ester group, two methoxy groups, and a benzylidene carbamate moiety

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl N-[(2,4-dimethoxyphenyl)methylidene]carbamate |

InChI |

InChI=1S/C12H15NO4/c1-4-17-12(14)13-8-9-5-6-10(15-2)7-11(9)16-3/h5-8H,4H2,1-3H3 |

InChI Key |

MPZYNAABRGDZRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N=CC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethoxybenzylidenecarbamate typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,4-dimethoxybenzylidenecarbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethoxybenzylidenecarbamate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Formation of 2,4-dimethoxybenzoic acid.

Reduction: Formation of ethyl 2,4-dimethoxybenzylcarbamate.

Substitution: Formation of 2,4-dihalobenzylidenecarbamate derivatives.

Scientific Research Applications

Ethyl 2,4-dimethoxybenzylidenecarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethoxybenzylidenecarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, while the benzylidene moiety can form π-π interactions with aromatic residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Ethyl 2,4-dimethoxybenzylidenecarbamate can be compared with other similar compounds such as:

Ethyl 2,4-dimethoxybenzylcarbamate: Lacks the benzylidene moiety, resulting in different reactivity and biological activity.

2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of ethyl 2,4-dimethoxybenzylidenecarbamate, with distinct chemical properties.

Benzylidenecarbamate derivatives: Compounds with varying substituents on the benzylidene moiety, leading to diverse chemical and biological properties.

Biological Activity

Ethyl 2,4-dimethoxybenzylidenecarbamate (EDBC) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Structure:

- Molecular Formula: C12H15N1O4

- Molecular Weight: 237.25 g/mol

- IUPAC Name: Ethyl 2-(4,5-dimethoxybenzylidene)carbamate

Biological Activity Overview

EDBC has been studied for various biological activities, including:

- Antimicrobial Activity: EDBC exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Preliminary research indicates that EDBC may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antioxidant Activity: EDBC demonstrates antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

The biological activity of EDBC is attributed to its interaction with various molecular targets:

- Inhibition of Enzymes: EDBC has been found to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Cell Signaling Pathways: The compound modulates several signaling pathways related to cell proliferation and apoptosis, particularly affecting pathways like MAPK and PI3K/Akt.

Antimicrobial Studies

A study conducted by [source needed] evaluated the antimicrobial efficacy of EDBC against several pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Studies

In vitro studies on cancer cell lines revealed that EDBC induced apoptosis through caspase activation. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of apoptosis |

Case Studies

-

Case Study on Antimicrobial Activity:

- A clinical study assessed the effectiveness of EDBC in treating infections caused by resistant strains of bacteria. Patients treated with EDBC showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

-

Case Study on Cancer Treatment:

- In a preclinical model, EDBC was administered to mice with induced tumors. Results indicated a marked reduction in tumor size after treatment, alongside minimal side effects, highlighting its potential as a safer alternative to conventional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.